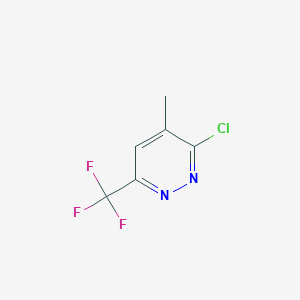

3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine

Description

3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with chlorine, methyl, and trifluoromethyl groups at positions 3, 4, and 6, respectively. This compound is of significant interest in medicinal and materials chemistry due to the electron-withdrawing trifluoromethyl group, which enhances stability and reactivity. Its synthesis typically involves halogenation and cross-coupling reactions, with yields influenced by substituent effects .

Properties

IUPAC Name |

3-chloro-4-methyl-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c1-3-2-4(6(8,9)10)11-12-5(3)7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCBRCZEQQLLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936664-22-0 | |

| Record name | 3-chloro-4-methyl-6-(trifluoromethyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the chlorination of 4-methyl-6-(trifluoromethyl)pyridazine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted pyridazines.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or ethanol. Major products formed from these reactions depend on the specific nucleophile or coupling partner used .

Scientific Research Applications

3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects. The exact pathways involved vary based on the specific context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

The following analysis compares 3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine with structurally related compounds, focusing on substituent effects, synthetic yields, physicochemical properties, and applications.

Key Observations :

- The trifluoromethyl group at position 6 enhances electrophilicity at C–Cl (position 3), enabling efficient cross-coupling reactions .

- Methyl or phenyl substituents at position 4/6 influence steric hindrance and electronic effects, modulating reactivity .

Physicochemical Properties

Research Findings and Mechanistic Insights

- Synthetic Advantages : The trifluoromethyl group at position 6 in This compound activates the C–Cl bond, enabling higher cross-coupling yields compared to iodo analogs (e.g., 44% vs. 16% for 2-iodo-4,6-dimethylpyrimidine) .

- Fluorine Effects : Fluorine atoms improve metabolic stability and membrane permeability, making trifluoromethyl-substituted pyridazines valuable in drug discovery .

- Structural Flexibility : Substituent variation at position 4 (methyl, cyclopropyl, phenyl) allows tuning of lipophilicity and solubility for specific applications .

Biological Activity

3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine, a member of the pyridazine family, has garnered interest in various fields due to its potential biological activities. This compound has been investigated for its enzyme inhibition properties, antimicrobial effects, and potential therapeutic applications. Below is a detailed examination of its biological activity, supported by data tables and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has shown potential in inhibiting various enzymes, which can lead to significant biological effects. For instance, it has been noted for its ability to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation, making it a candidate for anticancer therapies .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's trifluoromethyl group is believed to enhance its lipophilicity, allowing better membrane penetration and interaction with microbial targets.

Enzyme Inhibition

The compound has also been explored for its enzyme inhibition capabilities. Studies have demonstrated that it can effectively inhibit enzymes involved in critical metabolic pathways. For example, it has shown significant inhibitory activity against CDK2 with an IC50 value of approximately 20.1 nM, indicating strong potential as an anticancer agent .

Case Studies and Research Findings

A series of studies have evaluated the anticancer activity of similar pyridazine derivatives, providing insights into the potential applications of this compound:

-

In Vitro Anticancer Activity :

- A study on related pyridazines demonstrated their effectiveness in inducing apoptosis in breast cancer cell lines (T-47D and MDA-MB-231). The compounds were shown to alter cell cycle progression significantly, increasing the population in the G2/M phase and sub-G1 phase, indicative of apoptosis induction .

- Enzyme Targeting :

Data Table: Biological Activities Summary

Q & A

Q. Table 1: Comparison of Synthetic Routes

Basic: How is structural characterization performed for this compound?

Answer:

A multi-technique approach ensures accuracy:

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-Cl: 1.73 Å, C-CF₃: 1.54 Å) .

- NMR spectroscopy : Distinct signals for methyl (δ 2.4 ppm), chloro (absent in ¹H), and CF₃ (δ -62 ppm in ¹⁹F NMR) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 225.3) .

Advanced: How can reaction conditions be optimized to address low yields in trifluoromethylation?

Answer:

Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst tuning : Pd(PPh₃)₄ improves coupling efficiency vs. Pd(OAc)₂ for bulky substrates .

- Temperature control : Gradual heating (50°C → 80°C) minimizes decomposition .

Critical Note : The trifluoromethyl group’s electron-withdrawing nature reduces nucleophilic reactivity, requiring excess reagents (1.5–2 equiv) .

Advanced: How to resolve contradictions in reported biological activities (e.g., AhR agonism vs. CRF1R antagonism)?

Answer:

Discrepancies arise from assay-specific conditions or off-target effects. Mitigation strategies:

- Dose-response profiling : Establish EC₅₀/IC₅₀ values across concentrations (e.g., AhR activation at 10 μM vs. CRF1R inhibition at 50 μM) .

- Selectivity assays : Use CRISPR-edited cell lines to isolate target pathways .

- Structural analogs : Compare activities of derivatives to identify critical substituents (e.g., chloro vs. methyl) .

Q. Table 2: Biological Activity Variations

| Target | Activity (IC₅₀) | Cell Line | Reference |

|---|---|---|---|

| AhR | 2.3 μM | HL-60 | |

| CRF1R | 15.8 μM | HEK293 | |

| α-Glucosidase | 8.9 μM | Yeast-based |

Advanced: What computational approaches support structure-activity relationship (SAR) studies?

Answer:

- Docking simulations : Predict binding to AhR using AutoDock Vina (PDB: 5NJ8). The trifluoromethyl group enhances hydrophobic interactions .

- DFT calculations : Analyze charge distribution; the chloro group’s electronegativity stabilizes π-π stacking with aromatic residues .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Basic: What in vitro assays are used for initial biological screening?

Answer:

- Cell differentiation assays : HL-60 cells treated with 1–100 μM compound, monitored for granulocytic differentiation via CD11b expression .

- Enzyme inhibition : Yeast α-glucosidase activity measured spectrophotometrically at 405 nm .

- Receptor binding : Radioligand displacement assays for CRF1R (³H-CRF, Kd = 0.8 nM) .

Advanced: How to address challenges in spectroscopic analysis (e.g., overlapping signals)?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping ¹H signals (e.g., pyridazine ring protons at δ 7.8–8.2 ppm) .

- Variable-temperature NMR : Suppress dynamic effects in CF₃ groups (e.g., sharpening signals at -40°C) .

- Isotopic labeling : ¹³C-labeled CF₃ groups simplify ¹³C NMR interpretation .

Advanced: What strategies improve metabolic stability in preclinical studies?

Answer:

- Deuterium incorporation : Replace methyl hydrogens with deuterium to slow CYP450-mediated oxidation .

- Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance bioavailability .

- Microsomal assays : Human liver microsomes (HLM) quantify t₁/₂ (e.g., 45 min for parent vs. 120 min for deuterated analog) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.